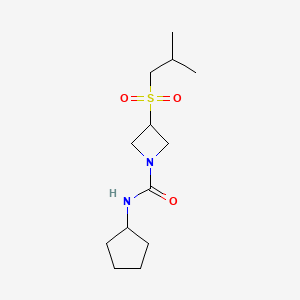

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)14-11-5-3-4-6-11/h10-12H,3-9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPMMPJEGUQXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves the reaction of cyclopentylamine with an appropriate azetidine precursor. One common method includes the use of sulfonyl azides and azetidines under controlled conditions. For instance, the reaction between sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures can yield the desired azetidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or alcohols.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ring strain and functional groups enable it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural Comparison

The target compound differs from analogous azetidine carboxamides primarily in its substituent profile:

Key Observations :

Key Differences :

Physicochemical and Pharmacological Implications

- Solubility : The sulfonyl group in the target compound may improve aqueous solubility compared to the hydrophobic benzyl triazole in compound 17.

- Steric Effects : The cyclopentyl group’s bulk could reduce off-target interactions but may also hinder diffusion across biological membranes.

Data Tables

Biological Activity

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group and an isobutylsulfonyl moiety, contributing to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets in biological systems. These interactions may involve:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation: It may interact with receptors, altering signaling pathways that regulate physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against bacterial strains, although specific data on the spectrum of activity is limited.

- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, showing promise as a lead compound for further development.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Activity Study:

- Objective: To evaluate the compound's effect on cancer cell lines.

- Method: Cell viability assays were performed on various cancer cell lines.

- Findings: The compound demonstrated significant cytotoxicity against certain cancer cell lines, indicating potential for further development as an anticancer agent.

-

Antimicrobial Efficacy Study:

- Objective: To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was utilized to test sensitivity.

- Findings: The compound showed moderate activity against selected bacterial strains, suggesting it could be a candidate for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(methanesulfonyl)azetidine | Similar azetidine core | Moderate anticancer activity |

| Sulfonylaziridines | Three-membered ring analog | Limited antimicrobial activity |

| N-cyclopentyl-3-(isobutylsulfonyl)azetidine | Unique cyclopentyl and sulfonyl groups | Promising anticancer and antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide, and how are key intermediates validated?

- Methodological Answer : A common approach involves coupling azetidine-carboxylic acid derivatives with cyclopentylamine using activating agents like HATU in DMF. For example, cyclopentylamine reacts with a pre-synthesized azetidine-carboxylic acid intermediate under mild conditions (0 °C, DIPEA as base) to form the carboxamide bond . Validation of intermediates is typically done via LC-MS and H NMR to confirm structural integrity, as demonstrated in analogous azetidine-carboxamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- H NMR : Focus on signals for the cyclopentyl group (multiplet at δ 1.5–2.0 ppm), isobutylsulfonyl protons (split signals near δ 3.0–3.5 ppm), and azetidine ring protons (distinct coupling patterns at δ 3.5–4.5 ppm) .

- LC-MS : Monitor the molecular ion peak ([M+H]) and fragmentation patterns to confirm molecular weight and functional groups (e.g., sulfonyl loss at ~80 Da) .

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm) and carboxamide (N-H bend at ~1550 cm) groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability studies on structurally related azetidine derivatives suggest storage at –20 °C in inert atmospheres (argon) to prevent oxidation or hydrolysis. Accelerated degradation studies (e.g., 40 °C/75% RH for 4 weeks) with HPLC monitoring can identify impurities, such as sulfonic acid byproducts from sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during synthesis, particularly for the azetidine ring and cyclopentyl substituent?

- Methodological Answer : Stereocontrol may be achieved via chiral auxiliaries or asymmetric catalysis. For example, using (2S,3S)-configured azetidine precursors (as in ) with chiral ligands (e.g., BINOL-derived catalysts) can enforce desired configurations. Post-synthesis, X-ray crystallography or NOESY NMR can validate stereochemistry .

Q. What strategies address low yields in the final carboxamide coupling step, and how are competing side reactions mitigated?

- Methodological Answer : Low yields often stem from poor nucleophilicity of cyclopentylamine or HATU decomposition. Strategies include:

- Using fresh HATU and anhydrous DMF to prevent reagent hydrolysis.

- Employing a 10–20% excess of cyclopentylamine to drive the reaction.

- Monitoring reaction progress via TLC (ethyl acetate/hexane, 1:1) to minimize over-reaction or dimerization .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s biological activity or degradation pathways?

- Methodological Answer :

- Docking studies : Use crystal structures of target proteins (e.g., kinases, GPCRs) to model binding interactions, focusing on hydrogen bonds between the carboxamide and catalytic residues.

- DFT calculations : Predict degradation pathways (e.g., sulfonyl group hydrolysis) by analyzing bond dissociation energies and transition states. Software like Gaussian or Schrödinger Suite is recommended .

Q. What analytical methods resolve contradictions in reported solubility or reactivity data for similar azetidine-carboxamides?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use:

- DSC/TGA : To detect polymorphs or hydrate formation.

- NMR relaxation experiments : To assess solvent inclusion.

- HPLC-ELSD : For quantifying residual DMF or cyclopentylamine .

Q. How do structural modifications (e.g., replacing isobutylsulfonyl with aryl sulfonates) impact pharmacological activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., phenylsulfonyl variants) and testing in vitro assays (e.g., kinase inhibition). Compare IC values and logP (via shake-flask method) to correlate substituent hydrophobicity with activity .

Data Contradiction Analysis

Q. How should researchers reconcile variability in reported synthetic yields (e.g., 67–97% for analogous carboxamides)?

- Methodological Answer : Yield variability often stems from:

- Purity of starting materials : Use ≥98% pure azetidine precursors (validated via GC-MS).

- Reaction scale : Smaller scales (<1 mmol) may suffer from higher surface-area-to-volume ratios, increasing side reactions.

- Workup protocols : Optimize extraction (e.g., SLE with dichloromethane) to recover product efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.